![molecular formula C17H16O3 B11855685 [2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol CAS No. 62644-88-6](/img/structure/B11855685.png)
[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound features a chromene core with a methoxyphenyl substituent, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction mixture is then subjected to cyclization to form the chromene ring, followed by reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromone derivative, while reduction can produce a dihydrochromene.
Scientific Research Applications
(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the chromene core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
(2-(4-Methoxyphenyl)-4H-chromen-3-yl)methanol is unique due to its chromene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
62644-88-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4H-chromen-3-yl]methanol |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9,18H,10-11H2,1H3 |
InChI Key |
IIHZJCLEPMLBQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
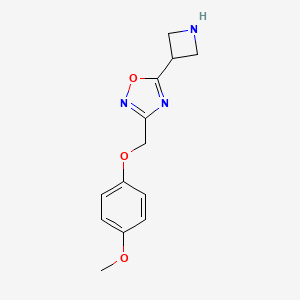
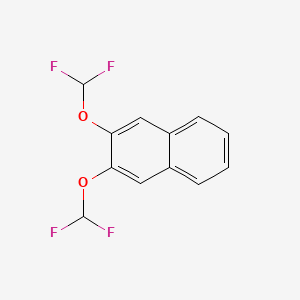

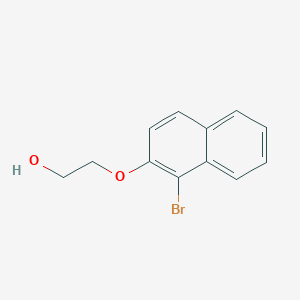
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
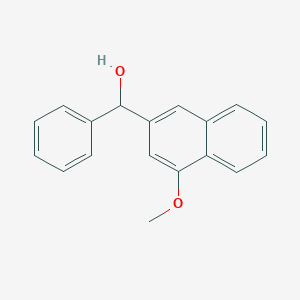

![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)
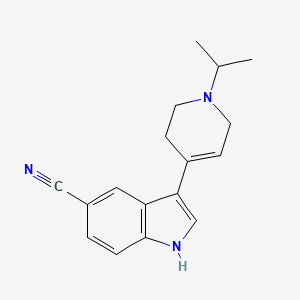

![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
